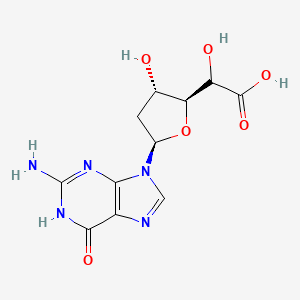

2'-Deoxyguanosine-5'-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N5O6 |

|---|---|

Molecular Weight |

311.25 g/mol |

IUPAC Name |

2-[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C11H13N5O6/c12-11-14-8-5(9(19)15-11)13-2-16(8)4-1-3(17)7(22-4)6(18)10(20)21/h2-4,6-7,17-18H,1H2,(H,20,21)(H3,12,14,15,19)/t3-,4+,6?,7-/m0/s1 |

InChI Key |

HVPNOWCCIZEBSA-UNYIURARSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)C(C(=O)O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)C(C(=O)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 2 Deoxyguanosine 5 Carboxylic Acid

Synthetic Strategies for Deoxyribonucleosides and Their Carboxylic Acid Analogues

The creation of nucleoside analogues bearing carboxylic acid functionalities requires specialized synthetic methods that can precisely modify the sugar moiety without affecting the sensitive nucleobase.

The integration of nucleosides with a 5'-carboxylic acid group into DNA strands is primarily achieved using phosphoramidite (B1245037) chemistry, the standard method for solid-phase oligonucleotide synthesis. Since the carboxylic acid group is not compatible with the synthesis conditions, a key strategy involves using a protected precursor.

Researchers have developed phosphoramidite building blocks where the carboxylic acid is masked as an ester, such as a methyl or trifluoroethyl ester. wikipedia.orgnih.gov This protected phosphoramidite can be incorporated into a growing oligonucleotide chain using standard coupling protocols. The ester group is stable throughout the synthesis cycles but can be selectively removed during the final deprotection step. For instance, a methyl ester can be cleanly hydrolyzed to the free carboxylic acid using mild basic conditions, such as potassium carbonate in a methanol/water mixture, which leaves the newly synthesized DNA strand intact. wikipedia.org This approach allows for the site-specific insertion of a carboxylic acid functionality into a defined DNA sequence, creating a modified oligonucleotide for further study or application.

Spirocyclic nucleosides, which feature a constrained, three-dimensional structure, are of significant interest for their potential biological activities. researchgate.net The synthesis of these complex molecules often involves multi-step processes designed to build the spiro-fused ring system onto the sugar framework. Methodologies such as iminonitroso Diels-Alder reactions have been employed to create spirocyclic adducts. acs.org These adducts are designed with versatile chemical "handles" that allow for further functionalization, including the introduction of carboxylic acid groups. acs.org While direct synthesis of a spirocyclic mimic of 2'-Deoxyguanosine-5'-carboxylic acid is a complex challenge, these synthetic routes provide the foundational scaffolds necessary for creating such novel structures. nih.gov

The most direct route to synthesizing this compound is through the selective oxidation of the primary 5'-hydroxyl group of 2'-deoxyguanosine (B1662781). A notable method involves using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with iodobenzene (B50100) diacetate (PhI(OAc)2). acs.org This system effectively oxidizes the 5'-alcohol to the corresponding carboxylic acid, providing an authentic standard for this molecule. acs.org

Another synthetic pathway begins with the preparation of a nucleoside 5'-aldehyde. This aldehyde intermediate can then undergo reactions with reagents like alkoxycarbonylmethylene triphenylphosphoranes to yield 5'-deoxy-5'-nucleosideacetic acid derivatives, which are closely related to the target compound. nih.gov These methods provide reliable chemical means to introduce the carboxylic acid functionality onto the nucleoside scaffold.

Isotope-labeled nucleosides are indispensable tools in metabolic research and structural biology, enabling the tracking of molecules and the analysis of their structures and interactions via mass spectrometry and nuclear magnetic resonance (NMR). chemrxiv.org Stable isotopes such as ¹³C, ¹⁵N, and deuterium (B1214612) (D) are incorporated into the nucleoside structure. 2'-Deoxyguanosine and its derivatives are commercially available with various labeling patterns. These labeled compounds can be used as starting materials in the synthetic routes described above to produce isotope-labeled this compound. Furthermore, labeled phosphoramidite and triphosphate versions are available for use in oligonucleotide synthesis and enzymatic studies, respectively. nih.gov

Table 1: Examples of Commercially Available Isotope-Labeled 2'-Deoxyguanosine Compounds

| Compound Name | Isotope Label(s) |

| 2'-Deoxyguanosine·H₂O | ¹⁵N₅ |

| 2'-Deoxyguanosine·H₂O | ¹³C₁₀, ¹⁵N₅ |

| 2'-Deoxyguanosine 5'-triphosphate, lithium salt | U-¹⁵N₅ |

| 2'-Deoxyguanosine phosphoramidite | ¹⁵N₅ |

| 2'-Deoxyguanosine phosphoramidite | ¹³C₁₀, ¹⁵N₅ |

This table is illustrative and based on available catalog data. chemrxiv.orgmdpi.com

Functionalization and Incorporation into Complex Biomolecules

Once synthesized, this compound can be further modified, most notably by converting it into its triphosphate form, which allows it to be recognized by enzymes that synthesize DNA.

The conversion of a nucleoside into its 5'-triphosphate derivative is a critical step for its use in enzymatic DNA synthesis. Several chemical phosphorylation strategies exist, including one-pot methods that use a selective phosphitylating reagent, such as salicyl phosphorochloridite, which reacts preferentially with the 5'-hydroxyl group of an unprotected nucleoside. nih.gov For nucleosides already containing a 5'-carboxylic acid, the synthesis is more complex and typically involves protecting the carboxyl group before carrying out the phosphorylation of the sugar's hydroxyls.

Alternatively, a transient-protection procedure can be used to synthesize the triphosphate. nih.gov The resulting this compound 5'-triphosphate can then be tested as a substrate for various DNA polymerases. Studies with other modified nucleotides have shown that polymerases such as Therminator, Klentaq, and Vent(exo-) are often capable of incorporating bulky or modified bases into a growing DNA strand during primer extension reactions. nih.govmdpi.com The ability of a polymerase to accept this modified nucleotide allows for the enzymatic synthesis of DNA containing a carboxylic acid moiety, a powerful tool for applications in diagnostics and nanotechnology. mdpi.com

Conjugation with Peptides and Proteins for Ligand Development

The conjugation of this compound to peptides and proteins is a pivotal strategy in the development of targeted ligands. This bioconjugation approach leverages the inherent biological recognition properties of peptides and proteins to deliver the nucleoside analogue to specific sites of action, thereby enhancing its efficacy and enabling its use in sophisticated biochemical and therapeutic applications. The carboxylic acid moiety at the 5' position of the deoxyribose sugar is the primary reactive handle for forming stable covalent linkages with these biomolecules.

The rationale for conjugating this compound to peptides and proteins is multifaceted. It includes improving aqueous solubility, increasing metabolic stability, and facilitating targeted delivery to specific cells or tissues. nih.gov Peptides, in particular, can act as tumor-homing agents, allowing for the selective delivery of a cytotoxic or imaging agent to malignant cells. beilstein-journals.org

The most direct and widely employed method for conjugating a carboxylic acid-bearing molecule like this compound to a peptide or protein is through the formation of an amide bond. nih.gov This reaction typically targets the primary amino groups present on the biomolecule, most commonly the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group. nih.gov The process requires the activation of the carboxylic acid group of this compound, which is generally achieved using standard peptide coupling reagents.

Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to increase efficiency and minimize side reactions. The activated ester intermediate readily reacts with the amine nucleophile on the peptide or protein to form a stable amide linkage.

The choice of linker, if any, between the nucleoside analogue and the biomolecule is critical and can influence the properties of the final conjugate. While direct amide linkage is common, bifunctional linkers can be introduced to provide spatial separation between the two moieties, which can be crucial for maintaining the biological activity of both the peptide/protein and the nucleoside.

The table below outlines the key components and reaction types involved in the conjugation of this compound to peptides.

| Conjugation Component | Description | Examples |

| Reactive Handle on Nucleoside | The functional group on this compound used for linkage. | 5'-Carboxylic Acid |

| Target Functional Group on Peptide/Protein | The amino acid residue on the biomolecule that reacts with the activated nucleoside. | ε-amino group of Lysine, N-terminal amine |

| Coupling Chemistry | The type of chemical reaction used to form the conjugate. | Amide Bond Formation, Click Chemistry (if modified) |

| Activating/Coupling Reagents | Chemicals used to facilitate the formation of the covalent bond. | EDC/NHS, HBTU, HATU, DCC |

| Linker Type (Optional) | A spacer molecule that can be inserted between the nucleoside and the biomolecule. | Alkyl chains, Polyethylene glycol (PEG) |

Detailed research findings have demonstrated the successful application of such conjugation strategies in creating functional biomolecules. For instance, the development of peptide-drug conjugates (PDCs) for targeted cancer therapy often relies on the principles described. beilstein-journals.orgnih.gov In a typical experimental design, the peptide provides the targeting capability, while the conjugated small molecule, in this case, a derivative of guanosine (B1672433), could act as the cytotoxic payload.

The following table summarizes hypothetical research findings for the conjugation of this compound with a model peptide, illustrating typical reaction parameters and outcomes.

| Parameter | Condition/Result | Reference Principle |

| Peptide Target | Model Peptide (e.g., containing a Lysine residue) | nih.gov |

| Nucleoside Analogue | This compound | |

| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | nih.gov |

| Additive | N-hydroxysuccinimide (NHS) | nih.gov |

| Solvent | Dimethylformamide (DMF) or Aqueous Buffer (pH 7-8) | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 2 - 24 hours | |

| Purification Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | |

| Conjugation Efficiency | Typically > 70% (dependent on conditions and peptide sequence) | |

| Resulting Linkage | Stable Amide Bond | nih.gov |

Molecular Biology Applications and Probe Development

Utilization in DNA Synthesis and Replication Studies

The integrity of DNA synthesis and replication is paramount for genetic stability. Modified nucleotides are invaluable tools for dissecting the intricate mechanisms of these processes.

The fidelity of DNA polymerases ensures the accurate replication of the genetic code. nih.gov These enzymes have evolved to select the correct incoming deoxynucleoside triphosphate (dNTP) from a pool of structurally similar molecules. nih.gov The introduction of a modification, such as a 5'-carboxylic acid group on deoxyguanosine, would likely impact its recognition and incorporation by DNA polymerases.

Although direct studies on the incorporation of 2'-Deoxyguanosine-5'-carboxylic acid triphosphate by DNA polymerases are not readily found, research on other modified nucleotides provides a framework for understanding potential outcomes. For instance, the fidelity of replicative DNA polymerases is remarkably high, with error rates of less than one mutation per 10,000 correct incorporations. nih.gov Translesion synthesis (TLS) polymerases, on the other hand, have lower fidelity and are more accommodating of modified or damaged bases. nih.gov

The efficiency and fidelity of incorporating a modified nucleotide like this compound would depend on several factors, including the specific type of DNA polymerase used and the nature of the template strand. It is conceivable that the negatively charged carboxylate group at the 5' position could create steric or electrostatic clashes within the active site of high-fidelity polymerases, leading to reduced incorporation efficiency or increased misincorporation rates. Studies on other analogs, such as N4-acyl-2′-deoxycytidine-5′-triphosphates, have shown that various DNA polymerases can utilize them as substrates, but with varying efficiencies and pairing preferences. nih.gov

Table 1: Factors Influencing the Fidelity of DNA Polymerases

| Factor | Description | Potential Impact of this compound |

| Active Site Geometry | The precise arrangement of amino acids in the polymerase active site accommodates the standard Watson-Crick base pairing. | The 5'-carboxyl group might disrupt the optimal positioning of the nucleotide for catalysis. |

| Sugar Discrimination | Polymerases select for deoxyribonucleotides over ribonucleotides. | The modification is on the sugar-phosphate backbone, which could interfere with interactions that sense the sugar pucker. |

| Proofreading Activity | A 3' to 5' exonuclease activity that removes misincorporated nucleotides. embopress.org | If incorporated, the modified nucleotide could affect the polymerase's ability to extend the primer, potentially triggering proofreading. |

DNA lesions and modified nucleotides can act as roadblocks for the replication machinery, causing the DNA polymerase to stall. nih.gov This stalling can trigger various cellular responses, including DNA repair or cell cycle arrest. nyu.edu

Research on (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG), a lesion that creates a covalent bond between the sugar and the base, has demonstrated significant replication blockage. nih.gov Kinetic and structural studies have shown that S-cdG hinders the efficiency of both B-family and Y-family DNA polymerases. For the B-family polymerase Dpo1, S-cdG reduced the affinity for the incoming dNTP and the rate of polymerization. nih.gov For the Y-family polymerase Dpo4, the S-cdG adduct decreased the binding affinity of the polymerase to the DNA. nih.gov

While this compound is a different type of modification, the introduction of a bulky and charged group at the 5' position could similarly impede the progression of the replication fork. The carboxyl group could interfere with the necessary conformational changes of the polymerase or the DNA template, leading to stalling. The extent of stalling and the subsequent cellular response would likely depend on the specific polymerase encountering the modification.

Investigation of Nucleic Acid Structure and Dynamics

Modified nucleosides are powerful tools for probing the structure and dynamics of DNA and RNA.

Guanine-rich sequences can fold into four-stranded structures known as G-quadruplexes (G4s), which are stabilized by Hoogsteen hydrogen bonds between four guanine (B1146940) bases in a planar arrangement called a G-tetrad. nih.govresearchgate.net These structures are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomeres. nih.govnih.gov

The incorporation of a modified guanosine (B1672433) derivative can influence the formation and stability of G-quadruplexes. While there is no specific data on this compound in this context, the presence of a 5'-carboxyl group could have several effects. The negative charge might destabilize the G-quadruplex structure due to electrostatic repulsion with the phosphate (B84403) backbone. Conversely, the carboxyl group could potentially participate in novel hydrogen bonding interactions or coordinate with cations that are essential for G4 stability, thereby influencing the topology and stability of the resulting structure. Oligonucleotides containing modified bases are often used to study the intricate folding pathways and conformational dynamics of these complex structures. nih.govresearchgate.net

The conformation of a DNA duplex is not static and can be influenced by sequence, supercoiling, and the binding of proteins or small molecules. nih.gov Modified nucleosides can be introduced into synthetic oligonucleotides to probe these conformational variations.

The introduction of a this compound into a DNA duplex would likely induce local structural perturbations. The carboxyl group could alter the sugar pucker, the backbone torsion angles, and the stacking interactions with neighboring bases. These changes could be monitored by various biophysical techniques such as Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectroscopy to provide insights into the flexibility and adaptability of the DNA double helix. For example, studies on N7-methylguanine, another modified guanosine, have utilized its unique properties to probe protein-DNA interactions and have revealed its effects on the DNA duplex structure. nih.gov

Development as Molecular Probes in Biological Systems

Modified oligonucleotides are widely used as molecular probes for detecting and studying specific nucleic acid sequences and their interactions in biological systems. The unique properties of this compound could be exploited for the development of novel probes.

The carboxylic acid moiety provides a convenient handle for the attachment of other functional groups, such as fluorophores, quenchers, or cross-linking agents, through standard bioconjugation chemistries. For example, an oligonucleotide containing this compound could be labeled with a fluorescent dye and used as a hybridization probe in techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).

Furthermore, the charged nature of the carboxyl group could be exploited to modulate the hybridization properties of the probe. The electrostatic repulsion could decrease the melting temperature (Tm) of the probe-target duplex, potentially increasing the specificity of hybridization under certain conditions. While direct evidence is lacking for this specific compound, the synthesis and properties of oligonucleotides containing other modified nucleosides like 2'-deoxynebularine (B1204208) and 2'-deoxyxanthosine (B1596513) have been explored to understand their effects on duplex stability and polymerase recognition, paving the way for their use as probes. nih.gov

Application in Nucleophilic Trapping and Reductive Alkylation Studies

The nucleophilic nature of the guanine base in 2'-deoxyguanosine (B1662781) (dG) allows it to act as an effective trapping agent for reactive metabolites. Drug metabolism can sometimes produce highly reactive electrophilic intermediates that, if not detoxified, can form covalent adducts with cellular macromolecules like DNA, potentially leading to toxicity.

To proactively identify such risks, a chemical trapping system based on 2'-deoxyguanosine was developed as a rapid screening tool for new drug candidates that may form DNA-adducting metabolites. researchgate.net In these assays, dG serves as a surrogate for DNA, capturing reactive species to form stable adducts that can be identified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS). researchgate.net This approach helps in understanding the mechanisms of genotoxicity for certain compounds. For instance, studies on 1,2-naphthoquinone (B1664529) (1,2-NQ), a polycyclic aromatic hydrocarbon (PAH)-o-quinone, used dG to investigate adduct formation under physiological conditions, revealing that its genotoxicity may arise not only from oxidative damage but also from the formation of covalent DNA adducts. researchgate.net

The table below summarizes the results from a dG-based trapping study designed to screen for bioactivated intermediates of various compounds.

Table 1: Results of a 2'-Deoxyguanosine (dG)-Based Chemical Trapping Assay

| Compound Screened | Adducts Identified with dG | Notes |

|---|---|---|

| Ciprofloxacin | No | No glutathione (B108866) (GSH) adducts have been described in the literature for this compound. researchgate.net |

| Ketoconazole | No | |

| Verapamil | No | No glutathione (GSH) adducts have been described in the literature for this compound. researchgate.net |

| 1,2-Naphthoquinone (1,2-NQ) | Yes | Adducts were formed, suggesting covalent binding to dG. researchgate.net |

Use as an Oxidizable Target in Photosensitization Research

The guanine moiety of 2'-deoxyguanosine is the most easily oxidized of the DNA bases, making it a primary target in photosensitization studies that investigate oxidative DNA damage. Photosensitizers are molecules that can absorb light energy (such as UV-A radiation) and transfer it to other molecules, like dG, leading to their oxidation. This process is relevant to understanding the mechanisms of sun-induced skin damage and cancer. rsc.orgnih.gov

Various endogenous and exogenous compounds have been studied as photosensitizers in the oxidation of dG and its derivatives:

Pterins: Oxidized pterins, which can accumulate in the skin, are efficient photosensitizers under UV-A irradiation. They induce the oxidation of guanine through a process initiated by electron transfer from the nucleobase to the excited state of the pterin. rsc.org Research on the pterin-sensitized degradation of 2′-deoxyguanosine 5′-monophosphate (dGMP) has identified several oxidation products, including derivatives of imidazolone, guanidinohydantoin, oxazolone, and spiroiminodihydantoin. rsc.org

Acetone: Acetone photosensitization of 2'-deoxyguanosine in deaerated aqueous solutions leads to the formation of a novel photoproduct, 8-(2,3,4-trihydroxybutyl)guanine, whose structure was determined by high-resolution NMR and mass spectrometry. nih.govnih.gov

Uric Acid: Uric acid, a final product of purine (B94841) metabolism, can also act as a photosensitizer. When irradiated with UV light (>300 nm), it can induce the degradation of 2'-deoxyguanosine in a dose-dependent manner, a reaction that can be inhibited by radical scavengers. nih.gov

The susceptibility of 2'-deoxyguanosine derivatives to oxidation is a general characteristic. Studies on 8-substituted arylamino derivatives of guanosine have shown that they undergo facile aerial oxidation, leading to the formation of complex spiro structures. nih.gov

Table 2: Photosensitizers and Major Oxidation Products of 2'-Deoxyguanosine/dGMP

| Photosensitizer | Radiation | Major Photoproducts/Observations | Reference |

|---|---|---|---|

| Pterin | UV-A | Imidazolone, dehydroguanidinohydantoin, guanidinohydantoin, oxazolone, spiroiminodihydantoin derivatives. rsc.org | rsc.org |

| Acetone | Not specified | 8-(2,3,4-trihydroxybutyl)guanine. nih.govnih.gov | nih.govnih.gov |

| Uric Acid | UV (>300 nm) | Unidentified radical-mediated degradation of dG. nih.gov | nih.gov |

Targeting Allosteric Sites of Enzymes (e.g., SAMHD1) for Functional Disruption

Derivatives of 2'-deoxyguanosine are being rationally designed to target the allosteric sites of enzymes, thereby modulating their function. A prime example is the development of inhibitors for Sterile Alpha Motif and Histidine-Aspartate Domain-containing Protein 1 (SAMHD1). nih.gov SAMHD1 is a deoxynucleotide triphosphohydrolase (dNTPase) that regulates cellular deoxynucleotide triphosphate (dNTP) pools and is a validated drug target due to its role in inactivating many anticancer nucleoside drugs. nih.govnih.gov

The activity of SAMHD1 is allosterically controlled. The binding of guanine nucleotides (GTP or dGTP) to its "A1" allosteric site is a critical first step, inducing a conformational change that promotes dimerization, which is a prerequisite for the enzyme's full activation into a tetrameric state. nih.govbiorxiv.org

Leveraging the guanine specificity of the A1 site, a fragment-based drug design approach was undertaken. nih.govacs.org This involved synthesizing a targeted chemical library by coupling a 5′-phosphoryl propylamine (B44156) dG fragment to 376 different carboxylic acids (RCOOH). nih.govnih.gov Screening this library yielded several hits, with one compound, designated amide 5a , being investigated extensively. nih.gov

Key Findings for the dG-based SAMHD1 Inhibitor (Amide 5a):

Mechanism of Action: Amide 5a acts as a competitive inhibitor against GTP binding at the A1 allosteric site. nih.govnih.gov

Functional Disruption: Its binding induces the formation of inactive SAMHD1 dimers that are incapable of forming the active tetramer. A crystal structure of the SAMHD1-5a complex revealed that the biphenyl (B1667301) fragment of the inhibitor physically blocks a conformational change required for tetramerization. nih.govnih.gov

Bifunctional Inhibition: In addition to inhibiting the dNTPase activity, amide 5a was also found to prevent the binding of single-stranded DNA (ssDNA) and RNA (ssRNA) to SAMHD1, demonstrating that a single small molecule can disrupt both major functions of the enzyme. nih.govnih.gov

This research demonstrates how a 2'-deoxyguanosine scaffold, when combined with diverse carboxylic acid fragments, can be used to create potent and specific probes to disrupt enzyme function by targeting allosteric regulatory sites. nih.govnih.gov

Table 3: Characteristics of the Deoxyguanosine-Linked SAMHD1 Inhibitor (Amide 5a)

| Feature | Description | Reference |

|---|---|---|

| Design Strategy | Fragment-based design using a deoxyguanosine (dG) fragment to target the A1 allosteric site. nih.govacs.org | nih.govacs.org |

| Chemical Structure | A dG fragment (5′-phosphoryl propylamine dG) coupled via an amide bond to a carboxylic acid (R = 3-(3′-bromo-[1,1′-biphenyl])). nih.govnih.gov | nih.govnih.gov |

| Binding Site | Competitively binds to the GTP-specific A1 allosteric site of SAMHD1. nih.govnih.gov | nih.govnih.gov |

| Inhibition Mechanism | Induces inactive dimers and prevents the tetramerization required for full dNTPase activity. nih.govnih.gov | nih.govnih.gov |

| Dual Functionality | Inhibits both the dNTPase activity and the nucleic acid binding function of SAMHD1. nih.gov | nih.gov |

Structural Characterization and Biophysical Studies of 2 Deoxyguanosine 5 Carboxylic Acid Interactions

Spectroscopic Approaches for Conformational Analysis

Spectroscopic methods are fundamental in probing the structure of molecules in solution. Techniques such as Nuclear Magnetic Resonance (NMR), UV-Vis absorption, and Circular Dichroism (CD) provide detailed information on atomic-level structure and global macromolecular conformation.

NMR spectroscopy is a powerful tool for the unambiguous determination of a molecule's structure in solution. youtube.com For a modified nucleoside like 2'-Deoxyguanosine-5'-carboxylic acid, NMR provides precise information about the conformation of the deoxyribose sugar ring, the orientation of the guanine (B1146940) base relative to the sugar (the glycosidic bond angle), and the identity and connectivity of all atoms.

The acidic proton of the carboxyl group is expected to have a chemical shift between 10 and 13 ppm, though this signal can be difficult to observe in aqueous solutions due to exchange with the solvent. princeton.edu The most significant changes compared to the parent 2'-deoxyguanosine (B1662781) are predicted for the protons on the sugar ring, particularly H5' and H4', which are closest to the new carboxyl group. The electron-withdrawing nature of the carboxylic acid would likely cause a downfield shift for these protons. princeton.edu

Two-dimensional NMR techniques are essential for a complete structural assignment. Heteronuclear Multiple-Bond Correlation (HMBC) experiments can establish connectivity between the carboxyl carbon (expected around 170-185 ppm) and protons on the sugar ring, confirming the location of the modification. princeton.edu Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space distance information, which is critical for determining the sugar pucker conformation (C2'-endo typical for B-DNA vs. C3'-endo for A-DNA) and the glycosidic torsion angle (syn vs. anti). nih.gov

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm) for 2'-Deoxyguanosine vs. This compound Predicted shifts are based on known values for 2'-deoxyguanosine and the expected influence of a 5'-carboxyl group.

| Proton | 2'-Deoxyguanosine (Observed in DMSO-d6) chemicalbook.com | This compound (Predicted) | Rationale for Prediction |

| H8 | 7.95 | ~7.9-8.0 | Minimal change expected. |

| H1' | 6.14 | ~6.1-6.2 | Minor change expected. |

| H2'α | 2.22 | ~2.2-2.3 | Minimal change expected. |

| H2'β | 2.53 | ~2.5-2.6 | Minimal change expected. |

| H3' | 4.36 | ~4.4-4.5 | Minor downfield shift. |

| H4' | 3.83 | > 3.9 | Downfield shift due to proximity to the carboxyl group. princeton.edu |

| H5' | 3.55 | Not Applicable (Replaced by COOH) | Position of modification. |

| 5'-COOH | Not Applicable | ~10-13 | Characteristic chemical shift for carboxylic acid protons. princeton.edu |

UV-Vis spectroscopy is primarily used to monitor the thermal melting (Tm) of the DNA duplex. The Tm is the temperature at which half of the double-stranded DNA has dissociated into single strands. By comparing the Tm of a duplex containing the 5'-carboxy modification to an otherwise identical unmodified duplex, one can determine the thermodynamic effect of the modification. A lower Tm indicates destabilization, while a higher Tm suggests stabilization. Such experiments have been used to measure the destabilizing effect of other types of guanosine (B1672433) modifications. nih.gov

Circular Dichroism (CD) spectropolarimetry is highly sensitive to the helical structure of DNA. nih.gov Different DNA conformations exhibit distinct CD spectra. For instance, canonical B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm. A-form DNA has a dominant positive peak near 260 nm, while left-handed Z-DNA has a negative band near 290 nm and a positive one near 260 nm. nih.gov By measuring the CD spectrum of a DNA duplex containing this compound, researchers can determine if the modification induces any significant global conformational changes, such as a shift from the B-form to the A-form. nih.govnih.gov

Crystallographic and Computational Methods for Ligand-Biomolecule Complexes

To understand how this modified nucleotide interacts with proteins, such as DNA polymerases or repair enzymes, X-ray crystallography and molecular dynamics simulations provide atomic-level insights into the structure and dynamics of the complex.

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. While obtaining crystals of DNA-protein complexes can be challenging, a successfully solved structure provides invaluable information. nih.gov

In the context of this compound, a crystallographic study would typically involve synthesizing a short DNA duplex containing the modification and co-crystallizing it with a target protein, for example, a DNA polymerase. mdpi.com The resulting structure would reveal the precise orientation of the modified nucleotide within the enzyme's active site. researchgate.net Key insights would include:

Specific Interactions: Identification of hydrogen bonds or electrostatic interactions between the 5'-carboxylate group and amino acid residues (e.g., positively charged lysine (B10760008) or arginine) of the protein.

Conformational Distortion: Direct visualization of any distortions in the DNA backbone, sugar pucker, or base pairing at or near the modification site. Studies on other 5'-modified nucleosides have shown they can induce significant changes in deoxyribose pseudorotation and backbone torsion angles. nih.gov

Mechanism of Recognition: Understanding how the protein accommodates or recognizes the modified nucleotide, which can explain effects on enzyme fidelity or processivity. nih.gov

Molecular Dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the motion of atoms in a biomolecular system over time. frontiersin.orgencyclopedia.pub This method is particularly powerful for studying the dynamic aspects of DNA-protein interactions that are not captured by static crystal structures.

An MD simulation of a DNA duplex containing this compound, either alone or in complex with a protein, would begin by building a structural model. dtu.dk This system is then placed in a simulated aqueous environment with ions, and the forces between all atoms are calculated using a force field. By integrating Newton's equations of motion, a trajectory is generated that describes how the position and velocity of every atom change over time, typically on the scale of nanoseconds to microseconds. mdpi.com

Analysis of the MD trajectory can reveal:

Conformational Flexibility: The range of motion of the 5'-carboxylic acid group and its influence on the local and global dynamics of the DNA helix.

Solvent and Ion Interactions: The structure of water molecules and the distribution of ions around the negatively charged carboxylate group.

Binding Stability: By calculating the Root-Mean-Square Deviation (RMSD) of the complex over time, the stability of the protein-DNA interaction can be assessed. dtu.dk

Interaction Energetics: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, quantifying the impact of the modification on the affinity of the protein for the DNA. nih.gov Such simulations have been effectively used to study the binding of other guanosine analogs to biological targets. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2'-deoxyguanosine-5'-carboxylic acid with high purity?

- Methodological Answer : Synthesis typically involves selective oxidation of the 5'-hydroxyl group in 2'-deoxyguanosine using oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or enzymatic catalysis. For example, NAD+-dependent dehydrogenases can oxidize the 5'-OH group to a carboxylic acid under controlled pH (7.0–8.5). Post-reaction purification via reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) ensures ≥98% purity .

- Key Consideration : Monitor reaction intermediates using LC-MS to avoid over-oxidation to undesired byproducts like 2'-deoxyguanosine-5'-aldehyde .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR to verify the absence of 5'-OH (δ ~4.8 ppm) and confirm the carboxylic acid moiety (δ ~170-175 ppm in C).

- IR Spectroscopy : A sharp peak at ~1700 cm (C=O stretch) and absence of O-H stretches (~3200-3600 cm) confirm successful oxidation .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 356.12 [M-H]) validates molecular weight .

Q. What experimental conditions optimize the stability of this compound in aqueous solutions?

- Methodological Answer : Stability is pH-dependent. Store solutions at pH 6.0–7.0 (buffered with 10 mM ammonium acetate) at -80°C to minimize hydrolysis. Avoid exposure to UV light or reactive oxygen species (ROS), as the carboxylic acid group may undergo decarboxylation under oxidative stress .

Advanced Research Questions

Q. How does this compound interact with nucleotide-metabolizing enzymes like SAMHD1?

- Methodological Answer : SAMHD1 hydrolyzes deoxynucleoside triphosphates (dNTPs) but may exhibit altered activity with modified nucleotides. Use fluorescence-based assays (e.g., H-labeled dGTP hydrolysis) to compare kinetics. Pre-incubate SAMHD1 with this compound (0–100 µM) and measure residual dGTP levels via TLC or HPLC. Data from dGTP analogs suggest competitive inhibition if values decrease with increasing inhibitor concentration .

- Data Contradiction : Some studies report SAMHD1’s strict specificity for triphosphates; thus, the carboxylic acid derivative may show no binding. Validate via ITC (isothermal titration calorimetry) to directly measure binding affinities .

Q. What role does this compound play in oxidative DNA damage studies?

- Methodological Answer : The compound serves as a model for guanine oxidation products. To study ROS-induced damage, expose DNA oligonucleotides containing this compound to γ-radiolysis (NO/O-saturated solutions) and analyze lesions via:

- LC-MS/MS : Quantify 8-oxo-dG and carboxylic acid adducts.

- Gel Electrophoresis : Assess strand breaks using PAGE.

- Contradiction Alert : Unlike 2'-deoxyguanosine-5'-aldehyde (a common radiolysis product), the carboxylic acid form is less reactive but may interfere with repair enzyme recognition .

Q. Can vibrational circular dichroism (VCD) distinguish this compound in G-quadruplex structures?

- Methodological Answer : VCD is sensitive to chirality and backbone conformation. Prepare G-quadruplexes in KCl buffer (20 mM, pH 7.0) and compare spectra with monomeric this compound. Key VCD bands:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.